2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid 2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16527321
InChI: InChI=1S/C28H26N2O5/c31-26(32)17-29-14-15-30(25(27(29)33)16-19-8-2-1-3-9-19)28(34)35-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25H,14-18H2,(H,31,32)
SMILES:
Molecular Formula: C28H26N2O5
Molecular Weight: 470.5 g/mol

2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid

CAS No.:

Cat. No.: VC16527321

Molecular Formula: C28H26N2O5

Molecular Weight: 470.5 g/mol

* For research use only. Not for human or veterinary use.

2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid -

Specification

Molecular Formula C28H26N2O5
Molecular Weight 470.5 g/mol
IUPAC Name 2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid
Standard InChI InChI=1S/C28H26N2O5/c31-26(32)17-29-14-15-30(25(27(29)33)16-19-8-2-1-3-9-19)28(34)35-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25H,14-18H2,(H,31,32)
Standard InChI Key CIHGDYQPEAZKDG-UHFFFAOYSA-N
Canonical SMILES C1CN(C(C(=O)N1CC(=O)O)CC2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Structural and Functional Characteristics

Molecular Architecture

The compound’s structure features a piperazine ring substituted at the 1- and 4-positions with an acetic acid moiety and an Fmoc-protected amine, respectively. The 3-position is occupied by a benzyl group, while the 2-position is oxidized to a ketone. This configuration confers both stability and reactivity:

  • Piperazine Core: A six-membered diamine ring that facilitates hydrogen bonding and molecular interactions.

  • Fmoc Group: A base-labile protecting group that shields the amine during synthesis and is selectively removed under mild conditions (e.g., piperidine) .

  • Benzyl Substituent: Enhances lipophilicity, aiding in solubility management during solid-phase peptide synthesis (SPPS).

  • Acetic Acid Moiety: Provides a carboxylic acid handle for coupling reactions, enabling conjugation to resins or amino acids .

Table 1: Key Structural Features

ComponentRole in SynthesisReactivity Profile
Piperazine ringScaffold for functional group attachmentParticipates in cyclization and coupling
Fmoc groupAmine protectionRemoved via base (e.g., piperidine)
Benzyl groupSolubility modulationStable under acidic conditions
Acetic acid moietyCarboxyl activation siteForms peptide bonds via EDC/NHS chemistry

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves sequential functionalization of the piperazine ring:

  • Piperazine Functionalization: Introduction of the benzyl group at the 3-position via alkylation using benzyl bromide.

  • Fmoc Protection: Reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base (e.g., triethylamine) to protect the 4-position amine .

  • Oxidation: Conversion of the 2-position amine to a ketone using oxidizing agents like hydrogen peroxide.

  • Acetic Acid Attachment: Alkylation with bromoacetic acid to install the carboxyl group at the 1-position .

Industrial Optimization

Industrial methods prioritize yield and purity through:

  • Continuous Flow Synthesis: Enhances reaction control and reduces side products.

  • Automated Purification: Chromatography and crystallization systems ensure >95% purity for pharmaceutical applications .

Table 2: Synthesis Comparison

ParameterLaboratory MethodIndustrial Method
Reaction Time48–72 hours12–24 hours (continuous flow)
Yield60–70%85–90%
Purity90–95%>99%
Key ChallengeManual purification stepsScaling while maintaining Fmoc stability

Applications in Pharmaceutical Chemistry

Peptide Synthesis

The compound serves as a key intermediate in SPPS:

  • Fmoc Deprotection: The Fmoc group is removed with 20% piperidine in DMF, exposing the amine for subsequent coupling .

  • Carboxyl Activation: The acetic acid moiety is activated using carbodiimides (e.g., EDC) to form amide bonds with incoming amino acids.

Case Study: Antimicrobial Peptides

Recent studies highlight its use in synthesizing β-defensin analogs, which exhibit broad-spectrum antimicrobial activity. The benzyl group’s hydrophobicity improves membrane penetration, while the Fmoc group ensures synthetic fidelity.

Mechanism of Action and Stability

Deprotection Dynamics

The Fmoc group’s removal follows a two-step mechanism:

  • Base-Induced Cleavage: Piperidine abstracts the Fmoc carbonate’s α-proton, forming a resonance-stabilized carbamate.

  • β-Elimination: The carbamate decomposes, releasing CO2_2 and the free amine .

Stability Considerations

  • pH Sensitivity: Stable at pH 3–6 but degrades rapidly under basic conditions (pH > 9).

  • Thermal Degradation: Decomposes above 150°C, necessitating low-temperature storage .

Physical and Chemical Properties

Table 3: Physicochemical Data

PropertyValueSource
Molecular Weight470.5 g/mol
Melting Point>220°C (decomposes)
SolubilityDMF, DMSO, dichloromethane
pKa (Carboxylic Acid)~2.5Estimated

Challenges and Future Directions

Synthetic Limitations

  • Steric Hindrance: Bulky Fmoc and benzyl groups can slow coupling kinetics.

  • Cost of Fmoc Reagents: High reagent expenses limit large-scale applications .

Innovations in Protecting Groups

Research explores photolabile groups (e.g., NVOC) as Fmoc alternatives, enabling light-controlled deprotection and spatial resolution in microarray synthesis.

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